Tachysterol 3

Descripción general

Descripción

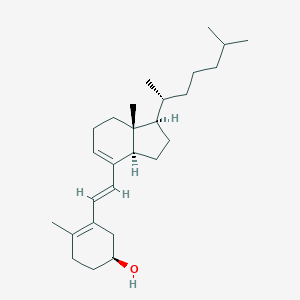

Tacisterol 3 es un secoesteroide hidroxilado que resulta de la fotoisomerización de la previtamina D3. Es uno de los isómeros formados durante la irradiación ultravioleta del 7-dehidrocolesterol, que es un precursor de la vitamina D3. El Tacisterol 3 es biológicamente activo y juega un papel en diversas vías metabólicas, particularmente las que implican el metabolismo de la vitamina D .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Tacisterol 3 se sintetiza a través de la irradiación ultravioleta del 7-dehidrocolesterol. Este proceso implica exponer el 7-dehidrocolesterol a la luz UVB, lo que conduce a la formación de previtamina D3. La previtamina D3 luego experimenta una isomerización térmica para formar Tacisterol 3 .

Métodos de producción industrial: En un entorno industrial, la producción de Tacisterol 3 implica un método de cromatografía líquida de alto rendimiento (HPLC) de dos pasos. Inicialmente, el 7-dehidrocolesterol se irradia en una cámara de fototerapia equipada con lámparas UVB. La mezcla resultante se separa luego utilizando una columna de fase normal semi-preparativa seguida de una columna de fase inversa analítica para aislar el Tacisterol 3 .

Análisis De Reacciones Químicas

Tipos de reacciones: El Tacisterol 3 experimenta varias reacciones químicas, incluida la hidroxilación y la isomerización. Puede ser hidroxilado por enzimas como CYP11A1 y CYP27A1 para producir hidroderivados como 20S-hidroxitacisterol 3 y 25-hidroxitacisterol 3 .

Reactivos y condiciones comunes:

Hidroxilación: Las enzimas como CYP11A1 y CYP27A1 se utilizan comúnmente para reacciones de hidroxilación.

Isomerización: La luz UVB se utiliza para inducir la isomerización de la previtamina D3 a Tacisterol 3

Principales productos formados:

- 20S-hidroxitacisterol 3

- 25-hidroxitacisterol 3

Estos hidroderivados son biológicamente activos e interactúan con varios receptores en el cuerpo .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Precursor for Vitamin D Analog Synthesis

- Tachysterol 3 serves as a precursor in the synthesis of various vitamin D analogs. Its unique structural properties make it valuable for researchers looking to develop new compounds with enhanced biological activity or therapeutic potential.

2. Photochemical Properties

- The photochemical behavior of this compound is essential for understanding its role in vitamin D metabolism and its potential effects on human health. Studies have shown that this compound can be converted back to previtamin D3 under specific UV light conditions, suggesting its utility in photochemical applications.

Biological Applications

1. Cellular Differentiation and Proliferation

- Research indicates that this compound and its hydroxylated derivatives, such as 20S-hydroxythis compound and 25-hydroxythis compound, inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts. These effects are similar to those observed with 1,25-dihydroxyvitamin D3, highlighting its potential role in skin health and cellular differentiation processes .

2. Interaction with Nuclear Receptors

- This compound interacts with several nuclear receptors, including the vitamin D receptor (VDR), aryl hydrocarbon receptor (AhR), liver X receptors (LXR), and peroxisome proliferator-activated receptor gamma (PPARγ). This interaction suggests that this compound may play a role in regulating metabolic pathways associated with these receptors .

Medical Applications

1. Therapeutic Potential in Skin Disorders

- Given its effects on keratinocyte proliferation and differentiation, this compound is being investigated for its therapeutic potential in treating skin disorders such as psoriasis and eczema. Its ability to modulate gene expression related to skin health makes it a candidate for further clinical research .

2. Role in Bone Health

- Preliminary studies suggest that this compound may influence bone mineralization by stimulating osteoblast activity and modulating the effects of active vitamin D metabolites. This area of research is particularly promising for developing treatments for osteoporosis and other bone-related conditions .

Industrial Applications

1. Vitamin D Supplement Production

- This compound is utilized in the production of vitamin D supplements and fortified foods. Its presence in formulations can enhance the bioavailability of vitamin D compounds, making it a valuable ingredient in dietary products aimed at improving public health.

2. Photoprotective Agents

- Research into the photoprotective properties of this compound suggests potential applications in cosmetic formulations designed to protect skin from UV damage. Its ability to modulate cellular responses to UV exposure could be harnessed in developing innovative skincare products .

-

Cellular Effects on Keratinocytes:

A study demonstrated that both 20S-hydroxythis compound and 25-hydroxythis compound significantly inhibited keratinocyte proliferation while promoting differentiation markers similar to those induced by active vitamin D metabolites . -

Impact on Bone Mineralization:

Research highlighted that this compound could stimulate osteoblast activity, suggesting a mechanism through which it may enhance bone density and strength, warranting further exploration into its clinical applications for bone health .

Mecanismo De Acción

El Tacisterol 3 ejerce sus efectos al interactuar con varios receptores nucleares, incluido el receptor de vitamina D, el receptor de hidrocarburos aromáticos, el receptor X hepático y el receptor activado por proliferadores de peroxisomas gamma. Al unirse a estos receptores, el Tacisterol 3 y sus hidroderivados regulan la expresión de genes involucrados en la diferenciación celular, la proliferación y las respuestas antioxidantes .

Comparación Con Compuestos Similares

El Tacisterol 3 es similar a otros isómeros de la vitamina D como el lumisterol 3 y la previtamina D3. Es único en su capacidad de formar hidroderivados biológicamente activos que interactúan con múltiples receptores nucleares.

Compuestos similares:

- Lumisterol 3: Otro isómero formado durante la irradiación ultravioleta del 7-dehidrocolesterol. También es biológicamente activo e interactúa con varios receptores .

- Previtamina D3: El precursor inmediato de la vitamina D3, que puede isomerizarse para formar Tacisterol 3 y lumisterol 3 .

El Tacisterol 3 destaca por sus interacciones específicas con los receptores nucleares y sus potenciales aplicaciones terapéuticas en diversos campos .

Actividad Biológica

Tachysterol 3 (T3) is a photoproduct of previtamin D3, formed through the phototransformation of 7-dehydrocholesterol upon exposure to ultraviolet B (UVB) radiation. This compound, along with its hydroxymetabolites, has garnered attention due to its significant biological activities, particularly in skin health and cellular functions. This article delves into the biological activity of this compound, focusing on its metabolic pathways, receptor interactions, and potential therapeutic implications.

Metabolism and Hydroxylation

This compound undergoes metabolic activation primarily via cytochrome P450 enzymes CYP11A1 and CYP27A1, which hydroxylate T3 to produce biologically active derivatives such as 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3). These metabolites exhibit distinct biological activities that contribute to skin protection and cellular regulation.

Table 1: Metabolites of this compound

| Metabolite | Source Enzyme | Biological Activity |

|---|---|---|

| This compound | - | Precursor with limited activity |

| 20S-hydroxythis compound | CYP11A1 | Inhibits keratinocyte proliferation; activates VDR |

| 25-hydroxythis compound | CYP27A1 | Similar effects as 20S(OH)T3; promotes differentiation |

Biological Effects on Skin Cells

Research indicates that the hydroxymetabolites of this compound play crucial roles in skin health by modulating various cellular processes:

- Keratinocyte Differentiation : Both 20S(OH)T3 and 25(OH)T3 stimulate keratinocyte differentiation, promoting skin barrier function.

- Antioxidant Properties : These metabolites protect against oxidative stress and DNA damage induced by UV radiation, contributing to skin integrity.

- Anti-inflammatory Effects : They inhibit pro-inflammatory pathways, including NF-κB signaling, which is critical in various skin conditions.

Receptor Interactions

This compound and its derivatives interact with several nuclear receptors that mediate their biological effects:

- Vitamin D Receptor (VDR) : Both hydroxymetabolites demonstrate high affinity for VDR, influencing gene expression related to calcium homeostasis and immune response.

- Aryl Hydrocarbon Receptor (AhR) : Activation of AhR by these metabolites suggests potential roles in detoxification and modulation of immune responses.

- Liver X Receptors (LXR) : Binding to LXRα/β indicates involvement in lipid metabolism and inflammation regulation.

Table 2: Receptor Interactions of Tachysterol Metabolites

| Receptor | Metabolite | Activity |

|---|---|---|

| Vitamin D Receptor (VDR) | 20S(OH)T3, 25(OH)T3 | Gene regulation for calcium metabolism |

| Aryl Hydrocarbon Receptor (AhR) | 20S(OH)T3 | Modulates immune response |

| Liver X Receptors (LXR) | 20S(OH)T3, 25(OH)T3 | Influences lipid metabolism |

Case Studies and Research Findings

- Skin Protection Study : A study demonstrated that treatment with T3 metabolites reduced UVB-induced reactive oxygen species (ROS) levels in human keratinocytes. This suggests a protective mechanism against skin damage associated with UV exposure .

- Cell Proliferation Inhibition : Research using a human AhR reporter assay revealed that T3 and its derivatives inhibited the proliferation of various cancer cell lines, indicating potential anticancer properties .

- Inflammation Modulation : In vitro studies showed that T3 metabolites could downregulate inflammatory cytokines such as IL-17 and TNF-α in activated immune cells, highlighting their role in managing inflammatory skin conditions .

Propiedades

IUPAC Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317912 | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17592-07-3 | |

| Record name | Tachysterol3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tachysterol3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACHYSTEROL 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.